molecular formula C16H31N5 B13809478 6-Tridecyl-1,3,5-triazine-2,4-diamine CAS No. 6134-02-7

6-Tridecyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13809478
CAS No.: 6134-02-7
M. Wt: 293.45 g/mol
InChI Key: IHZNXUFURDYYKI-UHFFFAOYSA-N
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Description

6-Tridecyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring two amino groups at positions 2 and 4 and a tridecyl (13-carbon alkyl) chain at position 5. tridecyl: C13) .

Properties

CAS No.

6134-02-7

Molecular Formula

C16H31N5

Molecular Weight

293.45 g/mol

IUPAC Name

6-tridecyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)21-16(18)20-14/h2-13H2,1H3,(H4,17,18,19,20,21)

InChI Key

IHZNXUFURDYYKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tridecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of biguanide with myristoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Biguanide reacts with myristoyl chloride in the presence of a suitable solvent.

    Step 2: The reaction mixture is heated to facilitate the formation of the triazine ring.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Tridecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into different reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Reduction Products: Reduced forms of the triazine ring.

    Substitution Products: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-Tridecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tridecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Triazine-2,4-diamine Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of triazine-2,4-diamines are highly dependent on substituents at position 6 and the N2/N4 positions. Key analogs include:

Compound Name Substituents (Position 6) Key Properties/Applications References
6-Methyl-1,3,5-triazine-2,4-diamine Methyl (C1) High water solubility; used as a chemical building block. Molecular weight: 125.13 g/mol .
6-Cyclopropyl-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine Cyclopropyl, dimethylamino Enhanced steric hindrance; potential for agrochemical applications. Molecular weight: 179.22 g/mol .
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl Aryl group introduces rigidity; used as a pharmaceutical intermediate. Exhibits antitumor activity .
6-Undecyl-1,3,5-triazine-2,4-diamine Undecyl (C11) High lipophilicity; applications in surfactants or antimicrobial agents .
6,N2-Diaryl-1,3,5-triazine-2,4-diamines Aryl groups at N2 and C6 Cytotoxic against breast cancer cells (e.g., IC50 < 10 µM in MCF-7) .
6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine Chloro, ethylamino Metabolite of herbicides (e.g., atrazine); environmental persistence .

Physicochemical Properties

  • Lipophilicity : Alkyl chains (methyl to tridecyl) progressively increase logP values, enhancing membrane permeability but reducing water solubility. For example, 6-methyl derivatives are water-soluble, whereas 6-undecyl/tridecyl analogs require organic solvents .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro, aryl) reduce electron density on the triazine ring, altering reactivity in nucleophilic substitutions. Conversely, alkyl groups donate electrons, stabilizing the ring .

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